

# Dazostinag (GSK3745417): A STING Agonist for Cancer Immunotherapy

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Compound of Interest		
Compound Name:	Mal-Val-Ala-PAB-4-Abu(Me)-	
	Dazostinag	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Dazostinag, also known as GSK3745417 and TAK-676, is a synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It is under investigation for its potential to stimulate the innate immune system to fight cancer. This guide provides a comprehensive overview of Dazostinag's role as a STING agonist in cancer immunotherapy, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.

# The Core Mechanism: Activating the STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of cellular damage or pathogen invasion.[2][3] In the context of cancer, tumor-derived DNA can activate this pathway, leading to an anti-tumor immune response.[4] However, tumors often develop mechanisms to evade this surveillance.[5]

Dazostinag directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.[1][6] This activation mimics the natural response to cytosolic dsDNA, initiating a downstream signaling cascade. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6]

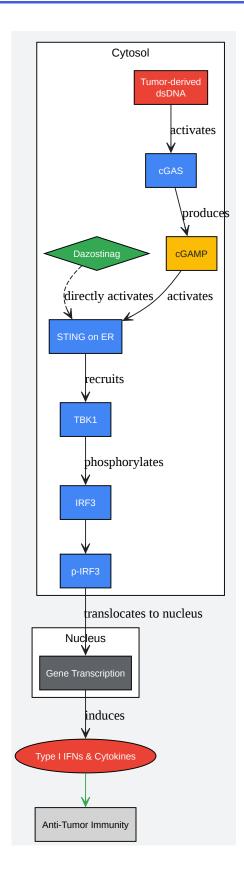






Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines.[6][7] This cytokine release stimulates dendritic cell maturation, enhances antigen presentation, and promotes the activation of natural killer (NK) cells and cytotoxic T-lymphocytes, ultimately leading to an immune-mediated attack on tumor cells.[1][5]





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Caption: Dazostinag activates the STING pathway to induce anti-tumor immunity.



## **Preclinical Data**

Preclinical studies have demonstrated that Dazostinag is a potent STING agonist, inducing robust innate and adaptive immune responses in various models.[8]

- STING Pathway Activation: Dazostinag has been shown to induce dose-dependent activation of the STING signaling pathway in both murine and human cell lines.[9]
- Cytokine Induction: Treatment of immune cells, such as peripheral blood mononuclear cells (PBMCs) and the monocytic cell line THP-1, with Dazostinag leads to the production of type I interferons and other pro-inflammatory cytokines.[9]

Assay	Cell Line/System	Readout	Result
STING Activation	Murine and Human Cell Lines	STING pathway signaling	Dose-dependent activation[9]
Cytokine Release	Human PBMCs, THP- 1 cells	Type I IFN production	Potent induction[9]

In syngeneic mouse tumor models, which have a competent immune system, intravenous administration of Dazostinag has demonstrated significant anti-tumor activity.[10][11][12]

- Tumor Growth Inhibition: Dazostinag treatment has been shown to control tumor growth and enhance intratumoral immune activation in various syngeneic models.[13]
- Immune Cell Infiltration: Preclinical studies have shown that STING agonists can increase the infiltration of immune cells into the tumor microenvironment, turning "cold" tumors into "hot" ones.[5]

Tumor Model	Administration Route	Key Findings
Multiple Syngeneic Models	Intravenous (IV)	Durable anti-tumor responses[8]
Murine SCLC Model	Not Specified	Increased immune trafficking and infiltration into the tumor microenvironment[14]



## **Clinical Investigations**

Dazostinag has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, primarily in patients with advanced solid tumors.

This ongoing study is evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of Dazostinag alone and in combination with the anti-PD-1 antibody pembrolizumab. [15][16]

- Safety and Tolerability: Dazostinag has demonstrated a manageable safety profile, with common treatment-emergent adverse events including fatigue, nausea, and cytokine release syndrome.[17]
- Pharmacodynamics: Dose-responsive induction of STING and IFN-y gene signatures has been observed in peripheral blood.[18] Higher doses of Dazostinag (≥5 mg) were associated with enhanced T-cell infiltration in tumor biopsies.[18]
- Clinical Activity: Early signs of efficacy have been reported, with some patients achieving
  complete or partial responses, particularly in the combination therapy arms.[9][17] In a cohort
  of patients with head and neck squamous cell carcinoma (HNSCC), the overall response
  rate was 34.5%.[9]

Trial Identifier	Phase	Population	Intervention	Key Outcomes
NCT04420884	1/2	Advanced/Metast atic Solid Tumors	Dazostinag monotherapy and in combination with pembrolizumab	Manageable safety, dose- responsive PD effects, early clinical responses[9][17] [18]
NCT04879849	1b	Advanced NSCLC, TNBC, SCCHN	Dazostinag + pembrolizumab + radiotherapy	Well-tolerated, confirmed clinical activity in some patients[13][19]



## **Experimental Protocols**

The evaluation of STING agonists like Dazostinag involves a range of standardized in vitro and in vivo experimental protocols.

This assay is designed to quantify the potency of a STING agonist in a cellular context.[20]

Objective: To determine the concentration-dependent activation of the STING pathway by measuring the induction of a downstream effector, such as IFN-β.

#### Methodology:

- Cell Culture: Human monocytic THP-1 cells, which endogenously express STING, are cultured in appropriate media.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the STING agonist (e.g., Dazostinag) for a specified period (e.g., 24 hours).
- Supernatant Collection: The cell culture supernatant is harvested.
- IFN-β Quantification: The concentration of IFN-β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[20]
- Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated.



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Caption: Workflow for an in vitro STING activation assay.

Syngeneic models are crucial for evaluating the efficacy of immunotherapies as they utilize immunocompetent mice.[10][12]

### Foundational & Exploratory



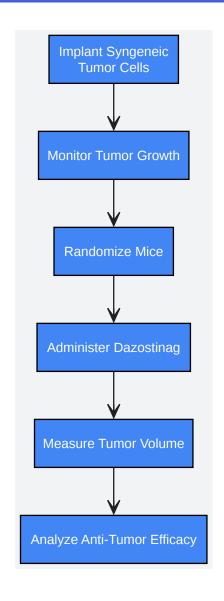


Objective: To assess the anti-tumor efficacy of a STING agonist in a setting with a functional immune system.

#### Methodology:

- Cell Line Selection: An appropriate murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) is chosen that is syngeneic to the mouse strain (e.g., BALB/c, C57BL/6).[10]
- Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the STING agonist (e.g., Dazostinag via IV injection) or a vehicle control.
- Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements to calculate tumor volume.[21]
- Immune Profiling (Optional): At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry.[22]
- Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups.





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Caption: Workflow for a syngeneic mouse tumor model study.

## **Future Directions and Conclusion**

Dazostinag represents a promising advancement in the field of cancer immunotherapy. Its ability to systemically activate the STING pathway offers a novel approach to stimulating the innate immune system against tumors. The encouraging preclinical data and early clinical trial results, particularly in combination with immune checkpoint inhibitors, suggest that Dazostinag could become a valuable component of the oncologist's armamentarium.[17][23] Ongoing and future studies will further delineate its optimal use, including identifying predictive biomarkers and effective combination strategies to improve outcomes for patients with advanced cancers.



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